molecular formula C16H24N2O3 B13502388 Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate

Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate

Cat. No.: B13502388
M. Wt: 292.37 g/mol
InChI Key: XKCYFEQWVUEPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a benzyl group, a hydroxybutyl chain, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 4-hydroxybutyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl piperazine-1-carboxylate
  • 1-Boc-piperazine
  • 1-(2-Hydroxyethyl)piperazine

Uniqueness

Benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate is unique due to the presence of the hydroxybutyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl 4-(4-hydroxybutyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c19-13-5-4-8-17-9-11-18(12-10-17)16(20)21-14-15-6-2-1-3-7-15/h1-3,6-7,19H,4-5,8-14H2

InChI Key

XKCYFEQWVUEPOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.